

# 1-Pyridin-2-ylmethylpiperidin-4-one CAS number and molecular weight

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## Compound of Interest

Compound Name: 1-Pyridin-2-ylmethylpiperidin-4-one

Cat. No.: B1310675

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## Technical Guide: 1-Pyridin-2-ylmethylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-Pyridin-2-ylmethylpiperidin-4-one** is a heterocyclic compound featuring a piperidin-4-one core substituted with a pyridin-2-ylmethyl group at the nitrogen atom. The piperidin-4-one scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.<sup>[1]</sup> <sup>[2]</sup><sup>[3]</sup> This technical guide provides a summary of the known properties of **1-Pyridin-2-ylmethylpiperidin-4-one** and outlines potential areas for research and development based on the activities of structurally related compounds.

## Chemical Properties

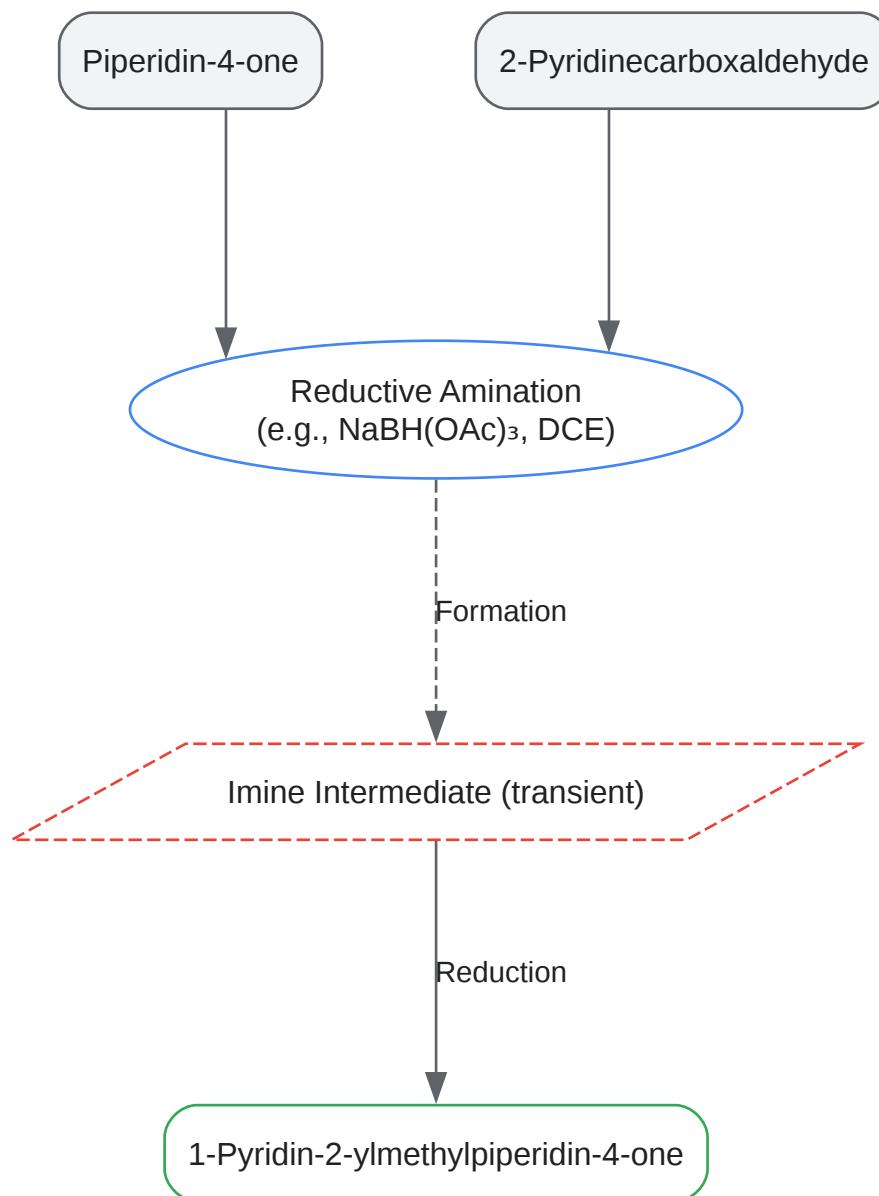
A summary of the key chemical identifiers and properties for **1-Pyridin-2-ylmethylpiperidin-4-one** is presented in the table below.

Property	Value	Source
CAS Number	41661-56-7	PubChem
Molecular Formula	C <sub>11</sub> H <sub>14</sub> N <sub>2</sub> O	PubChem
Molecular Weight	190.24 g/mol	PubChem
IUPAC Name	1-(pyridin-2-ylmethyl)piperidin-4-one	PubChem

## Synthesis

While specific experimental protocols for the synthesis of **1-Pyridin-2-ylmethylpiperidin-4-one** are not readily available in peer-reviewed literature, a plausible synthetic route can be proposed based on established methods for the N-alkylation of piperidin-4-ones. A common approach is the reductive amination of piperidin-4-one with 2-pyridinecarboxaldehyde.

## Proposed Synthetic Workflow

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Caption: Proposed synthetic workflow for **1-Pyridin-2-ylmethylpiperidin-4-one**.

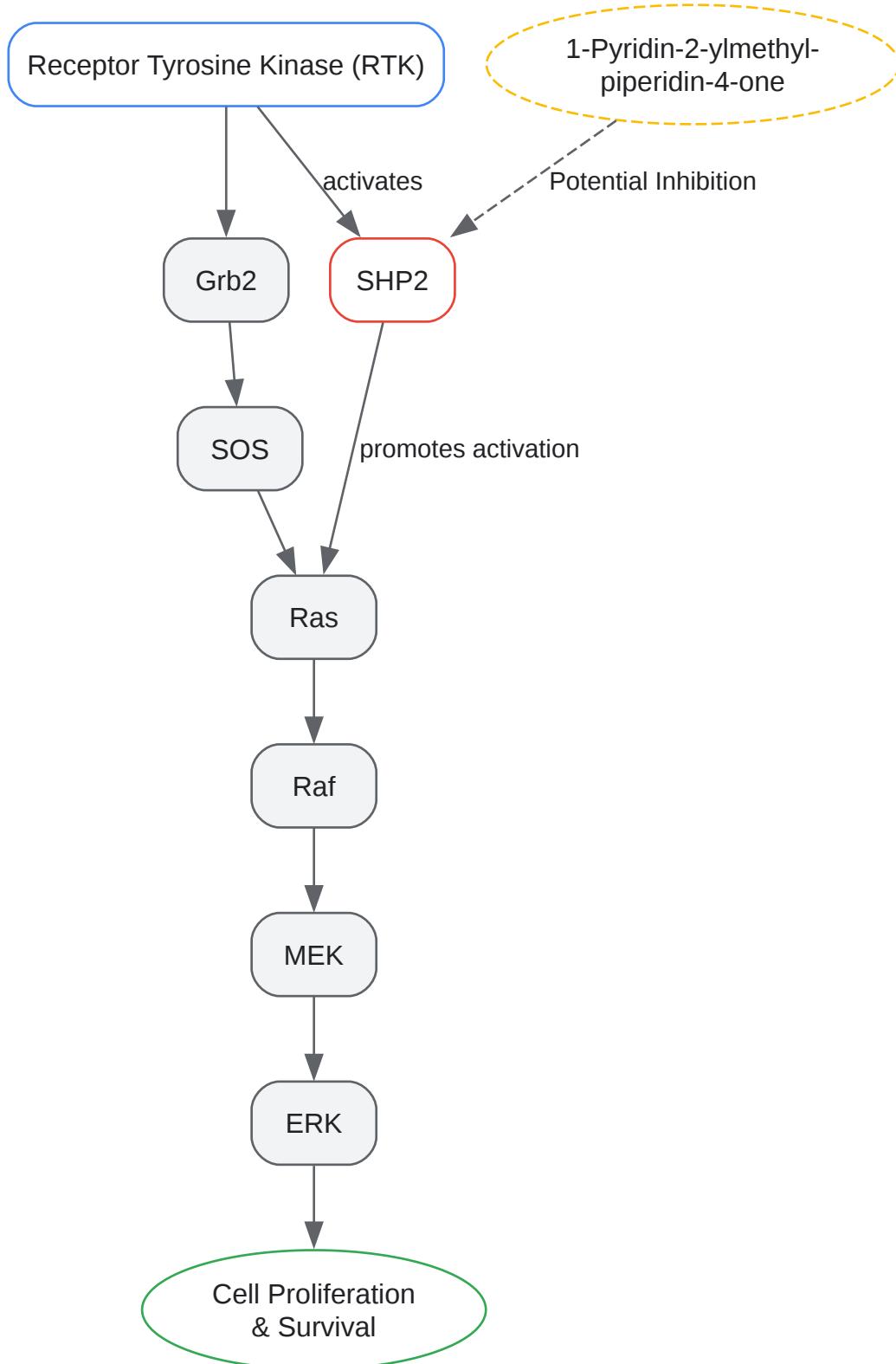
## Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of **1-Pyridin-2-ylmethylpiperidin-4-one** are not currently published. However, the broader class of piperidin-4-one derivatives has been investigated for various therapeutic applications.<sup>[1]</sup> For instance, compounds with similar structural motifs have been explored as inhibitors of the sodium-hydrogen exchanger-1 (NHE-

1) and as allosteric SHP2 inhibitors, which are implicated in cancer cell proliferation and survival.[4][5]

## Hypothetical Target Signaling Pathway

Given the activity of related compounds, a potential area of investigation for **1-Pyridin-2-ylmethylpiperidin-4-one** could be its interaction with protein tyrosine phosphatases like SHP2, which are key components of cellular signaling pathways such as the RAS-ERK and PI3K-AKT pathways.[5]



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Caption: Hypothetical inhibition of the SHP2 signaling pathway.

## Experimental Protocols

Due to the absence of published research specifically on **1-Pyridin-2-ylmethylpiperidin-4-one**, detailed experimental protocols for its synthesis or biological evaluation are not available. Researchers interested in this compound would need to adapt general methods from the literature for piperidin-4-one derivatives. For synthesis, this would involve standard organic chemistry techniques for reductive amination, followed by purification and characterization (e.g., NMR, mass spectrometry). For biological assays, protocols would depend on the specific target being investigated, such as enzymatic assays for kinase or phosphatase inhibition, or cell-based assays for measuring proliferation or other cellular responses.

## Conclusion

**1-Pyridin-2-ylmethylpiperidin-4-one** represents an under-investigated compound with potential for further research in drug discovery. Its structural similarity to other biologically active piperidin-4-one derivatives suggests that it may possess interesting pharmacological properties. Future studies should focus on developing a robust synthetic route, characterizing the compound thoroughly, and screening it against a variety of biological targets to elucidate its therapeutic potential.

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